molecular formula C5H5Cl2N3O B097592 2,4-Dichloro-6-ethoxy-1,3,5-triazine CAS No. 18343-30-1

2,4-Dichloro-6-ethoxy-1,3,5-triazine

Cat. No. B097592
CAS RN: 18343-30-1
M. Wt: 194.02 g/mol
InChI Key: HMSBXLTWCMFPDZ-UHFFFAOYSA-N
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Patent
US04140496

Procedure details

In addition, 92.21 g (0.500 mole) of cyanuric chloride and 50.41 g (0.600 mole) of sodium hydrogen carbonate were added in this order to 800 ml (13.73 moles) of ethanol kept at 5° C. with mechanical stirring and the mixture was reacted at this temperature for 8 hours with stirring. The resulting solution was poured into 650 g of ice-water and the precipitated white substance was immediately collected by filtration with suction. The substance was washed with 200 ml of water (0° C.) two to three times and dried in a vacuum dryer. It was recrystallized from petroleum ether to give b 2,4-dichloro-6-ethoxy-s-triazine as a colorless solid substance.
Quantity
92.21 g
Type
reactant
Reaction Step One
Quantity
50.41 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
650 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].C(=O)([O-])O.[Na+].[CH2:15]([OH:17])[CH3:16]>>[Cl:3][C:2]1[N:4]=[C:5]([Cl:6])[N:7]=[C:8]([O:17][CH2:15][CH3:16])[N:1]=1 |f:1.2|

Inputs

Step One
Name
Quantity
92.21 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
50.41 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
800 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
ice water
Quantity
650 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 5° C.
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at this temperature for 8 hours
Duration
8 h
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
the precipitated white substance was immediately collected by filtration with suction
WASH
Type
WASH
Details
The substance was washed with 200 ml of water (0° C.) two to three times
CUSTOM
Type
CUSTOM
Details
dried in a vacuum dryer
CUSTOM
Type
CUSTOM
Details
It was recrystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.